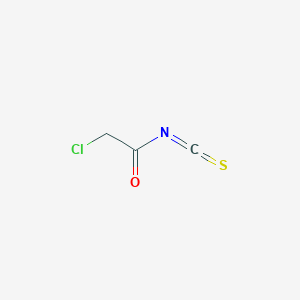

Acetyl isothiocyanate, chloro-

Description

Overview of Isothiocyanate Chemistry within Organic Synthesis

Isothiocyanates, characterized by the -N=C=S functional group, are a class of heterocumulenes that serve as immensely important synthons in organic chemistry. researchgate.netresearchgate.net Their reactivity, primarily centered on the electrophilic carbon atom of the isothiocyanate group, allows for a wide array of addition reactions with various nucleophiles. This reactivity is fundamental to their application in constructing a multitude of organic compounds, especially in the architecture of nitrogen- and sulfur-containing heterocycles. arkat-usa.orgtandfonline.com The utility of isothiocyanates is widespread, ranging from their classic use in peptide sequencing to their role as precursors for biologically active molecules. arkat-usa.org

The Acyl Isothiocyanate Class: Unique Reactivity and Synthetic Utility

The introduction of a carbonyl group adjacent to the isothiocyanate functionality gives rise to the acyl isothiocyanate class (R-C(O)-NCS), a modification that imparts unique and enhanced reactivity. researchgate.netarkat-usa.org The presence of the acyl group creates a more complex electronic environment, featuring two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. researchgate.netarkat-usa.org This dual electrophilicity makes acyl isothiocyanates exceptionally versatile, capable of participating in a diverse range of addition and cyclization reactions. arkat-usa.org Depending on the nature of the reacting nucleophile and the specific reaction conditions, these reagents can act as acylating agents or as thiocyanate (B1210189) transfer agents, leading to the synthesis of highly functionalized thioureas and a variety of five- and six-membered heterocyclic systems, including thiazoles, thiadiazoles, and triazoles. researchgate.netarkat-usa.orgacs.org

Positioning of Chloroacetyl Isothiocyanate as a Versatile Synthetic Building Block

Within the acyl isothiocyanate family, chloroacetyl isothiocyanate (ClCH₂CONCS) emerges as a particularly powerful and versatile synthetic building block. Its utility is magnified by the presence of a third reactive site: the α-chloro substituent. This trifecta of reactive centers—the electrophilic isothiocyanate carbon, the carbonyl carbon, and the electrophilic α-carbon susceptible to nucleophilic substitution—allows for a programmed, sequential series of reactions. This multi-handle reactivity enables chemists to construct complex heterocyclic frameworks and other valuable organic molecules with high efficiency. For instance, the isothiocyanate group can first react with a nucleophile to form a thiourea (B124793) derivative, which can then undergo intramolecular cyclization via reaction at the α-chloro position. researchgate.net This strategic positioning of multiple reactive functionalities makes chloroacetyl isothiocyanate an indispensable tool for synthetic chemists aiming to build intricate molecular structures. uobaghdad.edu.iqsciencescholar.us

Structure

2D Structure

3D Structure

Properties

CAS No. |

19103-78-7 |

|---|---|

Molecular Formula |

C3H2ClNOS |

Molecular Weight |

135.57 g/mol |

IUPAC Name |

2-chloroacetyl isothiocyanate |

InChI |

InChI=1S/C3H2ClNOS/c4-1-3(6)5-2-7/h1H2 |

InChI Key |

DFQJJEOEWRFIQS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N=C=S)Cl |

Origin of Product |

United States |

Physicochemical Properties of Chloroacetyl Isothiocyanate

The utility of chloroacetyl isothiocyanate in synthesis is underpinned by its specific physical and chemical characteristics. A summary of its key properties is provided below.

Table 1:

| Property | Value |

| CAS Number | 4461-30-7 |

| Molecular Formula | C₃H₂ClNO₂S |

| Molecular Weight | 135.57 g/mol |

| Appearance | Colorless oil/liquid |

| Boiling Point | 68-70 °C at 70 mmHg |

| Density | 1.403 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.463 |

Note: Data sourced from publicly available chemical databases. Boiling point and density are reported under specific conditions.

The structure of chloroacetyl isothiocyanate features a chloroacetyl group bonded to the nitrogen atom of the isothiocyanate moiety. Spectroscopic analysis confirms this structure. Infrared (IR) spectroscopy typically reveals strong characteristic absorption bands for the cumulated double bonds of the isothiocyanate group (-N=C=S) and the carbonyl group (C=O). Nuclear Magnetic Resonance (NMR) spectroscopy is characterized by a singlet in the ¹H NMR spectrum corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the isothiocyanate carbon, and the chloromethyl carbon.

Synthesis of Chloroacetyl Isothiocyanate

The synthesis of acyl isothiocyanates, including the chloroacetyl derivative, is most commonly achieved through the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt. researchgate.netarkat-usa.org

The primary route for preparing chloroacetyl isothiocyanate involves the reaction of chloroacetyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). arkat-usa.orgacs.org The reaction is typically carried out in an inert aprotic solvent like acetone (B3395972) or acetonitrile.

Reaction Scheme: Cl-CH₂-C(O)-Cl + KSCN → Cl-CH₂-C(O)-NCS + KCl

The mechanism proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Although the thiocyanate ion is an ambident nucleophile (capable of attacking via the sulfur or nitrogen atom), in reactions with hard electrophiles like acyl chlorides, it preferentially attacks through the nitrogen atom to form the isothiocyanate. The initial adduct then eliminates a chloride ion to yield the final product, chloroacetyl isothiocyanate. The thermodynamically more stable isothiocyanate isomer is formed rapidly from the potentially transient thiocyanate intermediate. acs.org

Strategic Applications of Chloroacetyl Isothiocyanate in Complex Organic Synthesis

Synthesis of Sulfur and Nitrogen Heterocyclic Ring Systems

The unique bifunctionality of chloroacetyl isothiocyanate makes it an ideal precursor for the synthesis of a wide array of sulfur and nitrogen-containing heterocycles. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Thiazole (B1198619), Thiazolidine (B150603), and Thiazolidinone Scaffolds

Chloroacetyl isothiocyanate and its in situ generated equivalents are instrumental in the construction of thiazole, thiazolidine, and thiazolidinone frameworks. These reactions typically proceed through the initial formation of a thiourea (B124793) derivative by the reaction of the isothiocyanate group with an appropriate amine, followed by an intramolecular cyclization involving the chloroacetyl moiety.

The synthesis of 2-imino-4-thiazolidinones, for instance, can be achieved through a one-pot reaction involving amines, isothiocyanates, chloroacetyl chloride, and aldehydes under microwave irradiation. thieme-connect.com This method highlights the efficiency of using chloroacetyl isothiocyanate-like reactivity in multicomponent settings. Similarly, 2-(5-oxothiazolidinone)-cyanoacetamido derivatives have been prepared by reacting a cyanoacetamido compound with phenyl isothiocyanate and subsequently with chloroacetyl chloride. nih.gov

The versatility of this approach is further demonstrated in the synthesis of various substituted thiazolidin-4-ones. For example, the reaction of thiosemicarbazide (B42300) derivatives with chloroacetyl chloride leads to the formation of the thiazolidin-4-one ring. mdpi.com Furthermore, bis-thiazolidin-5-one and bis-thiazolidin-4-one derivatives have been synthesized from thiocarbamoyl intermediates and chloroacetyl chloride or chloroacetic acid, respectively. sapub.org

The following table summarizes representative examples of thiazole and thiazolidinone synthesis utilizing chloroacetyl isothiocyanate or its synthetic equivalents.

| Starting Materials | Reagents | Product | Reference |

| Amines, Isothiocyanates, Aldehydes | Chloroacetyl chloride, Microwave | 5-Arylidene-2-imino-4-thiazolidinone derivatives | thieme-connect.com |

| 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide | Phenyl isothiocyanate, Chloroacetyl chloride | 2-(5-Oxothiazolidinone)-cyanoacetamido derivative | nih.gov |

| 1-[2-(1,3-Dimethylxanthin-7-yl)acetyl]-4-(4-R-phenyl)thiosemicarbazides | Chloroacetyl chloride | Thiazolidine derivatives | mdpi.com |

| Thiocarbamoyl intermediates | Chloroacetyl chloride, Chloroacetic acid | Bis-thiazolidin-5-one and Bis-thiazolidin-4-one derivatives | sapub.org |

Thiazinone and Thiazetidinone Derivatives

The reactivity of chloroacetyl isothiocyanate extends to the synthesis of larger sulfur-containing heterocycles like thiazinones and the strained four-membered thiazetidinone rings. The formation of these structures often depends on the nature of the starting materials and the reaction conditions. For instance, cyclocondensation of thiocarbamoyl salts with reagents like ethyl β-bromopropanoate can lead to thiazinone derivatives. researchgate.net Similarly, the reaction with ethyl chloroformate can yield thiazetidinone structures. tandfonline.comscispace.com The synthesis of 1,3-thiazinan-2-thione derivatives has also been reported through the cyclization of thiourea derivatives. nih.gov

Benzothiazole and Quinazoline (B50416) Frameworks

Chloroacetyl isothiocyanate is a valuable reagent for the synthesis of fused heterocyclic systems such as benzothiazoles and quinazolines. 2-Chloromethyl-benzothiazole can be obtained from the condensation of 2-aminothiophenols with chloroacetyl chloride. mdpi.com In another approach, 2-aminobenzothiazole (B30445) can be treated with chloroacetyl chloride to form an intermediate which can be further functionalized. nih.govresearchgate.net

In the realm of quinazoline chemistry, chloroacetyl chloride has been used in multi-step syntheses to construct the quinazoline core. For example, it can be reacted with methyl anthranilate to produce an intermediate that is subsequently converted to a 4-oxoquinazoline derivative. researchgate.net Additionally, Schiff base derivatives of 2-phenyl-3-amino quinazoline-4(3H)-one can be cyclized with chloroacetyl chloride to form new heterocyclic rings. echemcom.com The reaction of cinnamoyl thiourea derivatives under basic conditions can lead to quinazolinthiones, which can be further transformed. researchgate.net

Other Nitrogen and Sulfur Containing Heterocycles

The utility of chloroacetyl isothiocyanate is not limited to the aforementioned systems. Its reactivity allows for the construction of a diverse range of other nitrogen and sulfur-containing heterocycles. For example, condensation reactions of pyrazolones with phenyl isothiocyanate followed by treatment with electrophiles like chloroacetyl chloride can lead to various S,N-heterocycles. researchgate.net This approach has been used to synthesize thiazolidines and other fused systems. researchgate.net Furthermore, the reaction of 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile with potassium thiocyanate (B1210189) can be used to generate thiazole derivatives. jst.go.jp The synthesis of novel nitrogen and sulfur heterocyclic systems by linking multiple rings, such as indole, 1,2,4-triazole, pyridazine, and quinoxaline, has also been reported, showcasing the broad applicability of these synthetic strategies. nih.gov

Design and Synthesis of Polydentate Ligands for Coordination Chemistry

Chloroacetyl isothiocyanate serves as a crucial starting material for the synthesis of polydentate ligands, which are essential in coordination chemistry for the formation of stable metal complexes. The ligand [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)acetamide] (L) was synthesized by reacting chloroacetyl isothiocyanate with 4-aminoantipyrine. researchgate.net This ligand was then used to prepare various transition metal complexes. researchgate.net

Similarly, the ligand ((2-Chloroacetyl) carbamothioyl) glycine (B1666218) (CCG) was synthesized from the reaction of chloroacetyl isothiocyanate with glycine. researchgate.netsciencescholar.us This ligand was also used to form complexes with several metal ions, with proposed tetrahedral and square planar geometries. researchgate.netsciencescholar.us Another example is the synthesis of a ligand by reacting chloroacetyl isothiocyanate with 3-amino pyrazine-2-carboxylic acid, which was subsequently used to prepare metal complexes. rdd.edu.iq

The following table highlights some of the polydentate ligands synthesized using chloroacetyl isothiocyanate and the resulting metal complexes.

| Ligand Precursors | Resulting Ligand | Metal Ions Complexed | Reference |

| Chloroacetyl isothiocyanate, 4-Aminoantipyrine | [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)acetamide] | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | researchgate.netuobaghdad.edu.iq |

| Chloroacetyl isothiocyanate, Glycine | ((2-Chloroacetyl) carbamothioyl) glycine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | researchgate.netsciencescholar.us |

| Chloroacetyl isothiocyanate, 3-Amino pyrazine-2-carboxylic acid | Ligand based on 3-amino pyrazine-2-carboxylic acid | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | rdd.edu.iq |

Role as a Key Intermediate in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the starting materials. Chloroacetyl isothiocyanate and its synthetic equivalents are valuable intermediates in such reactions.

A one-pot, four-component reaction for the synthesis of thiazolidine-4-ones has been developed, involving the reaction of hydrazine (B178648) monohydrate, allyl isothiocyanate, α-chloroacetyl chloride, and various aldehydes. researchgate.netresearchgate.net This demonstrates the power of using chloroacetyl isothiocyanate-like reactivity to rapidly build molecular complexity. Another example is a four-component reaction of primary amines, 1,3-dicarbonyl compounds, aryl isothiocyanates, and chloroacetyl chloride to afford highly substituted thiazole derivatives. thieme-connect.de

The condensation of pyrazolones with phenyl isothiocyanate, followed by reaction with various electrophiles including chloroacetyl chloride, represents a sequential reaction that leads to the formation of complex S,N-heterocycles, which can be viewed as a multicomponent process. researchgate.net These examples underscore the strategic importance of chloroacetyl isothiocyanate as a key building block in the efficient and convergent synthesis of diverse heterocyclic structures through multicomponent strategies.

Functionalization of Complex Molecular Architectures

Chloroacetyl isothiocyanate serves as a strategic reagent for the functionalization of complex molecular architectures, leveraging its bifunctional nature to introduce a versatile chemical handle. The presence of both a reactive acyl chloride moiety and an isothiocyanate group allows for sequential or selective reactions, enabling the covalent modification of intricate molecules such as amino acids and their derivatives. This approach is particularly valuable in the synthesis of novel ligands and intermediates for more complex targets.

A key application of chloroacetyl isothiocyanate is in the targeted modification of biomolecules. For instance, it has been successfully employed in the functionalization of glycine, the simplest proteinogenic amino acid. In a notable study, chloroacetyl isothiocyanate was reacted with glycine in a 1:1 molar ratio to synthesize a novel ligand, ((2-Chloroacetyl) carbamothioyl) Glycine (CCG). sciencescholar.us This reaction demonstrates the ability of chloroacetyl isothiocyanate to selectively acylate the amino group of glycine, leaving the chloroacetyl group intact for potential further transformations.

The resulting ligand, CCG, was subsequently used to chelate various divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). sciencescholar.us The formation of these metal complexes highlights the utility of the newly introduced functional group in coordinating with metal centers, thereby creating a new series of metallo-organic compounds with distinct spectroscopic and structural properties. sciencescholar.us The characterization of these complexes confirmed the successful functionalization of the original amino acid backbone. sciencescholar.us

Detailed findings from the synthesis and characterization of the ((2-Chloroacetyl) carbamothioyl) Glycine ligand and its metal complexes are summarized below. The reaction showcases a practical method for appending a chloroacetylthiourea moiety onto a foundational biological building block.

Research Findings: Synthesis and Characterization of a Functionalized Glycine Derivative

The synthesis of ((2-Chloroacetyl) carbamothioyl) Glycine (CCG) involves the direct reaction of chloroacetyl isothiocyanate with glycine. This ligand was then used to prepare a series of metal complexes.

Table 1: Synthesis and Properties of the CCG Ligand and its Metal Complexes

This strategic functionalization of a simple amino acid underscores the potential of chloroacetyl isothiocyanate in modifying more complex peptides and proteins, opening avenues for the development of new bioconjugates and metallodrugs. The chloro-functional handle within the synthesized ligand remains available for subsequent nucleophilic substitution reactions, allowing for further elaboration of the molecular architecture.

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of chloroacetyl isothiocyanate. researchgate.netresearchgate.net These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The molecule possesses conformational flexibility due to rotation around the C-C and C-N single bonds. This leads to the possible existence of multiple conformers, or rotational isomers, which are distinct in their spatial arrangement and energy. Computational studies can systematically explore the potential energy surface to identify these stable conformers. For analogous molecules like chlorodifluoroacetyl isothiocyanate, studies have identified two primary conformers, a gauche-syn and a gauche-anti form, based on the relative orientations of the C-Cl bond and the isothiocyanate group. conicet.gov.ar A similar conformational landscape, with syn and anti arrangements of the C=O and N=C=S groups, is expected for chloroacetyl isothiocyanate. Theoretical calculations can predict the relative energies of these conformers, their equilibrium populations at a given temperature, and the energy barriers for their interconversion. conicet.gov.arrsc.orgnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Conformer of Chloroacetyl Isothiocyanate (Note: This table presents illustrative data based on typical values from computational studies of similar molecules. Actual values would be derived from specific DFT calculations, such as at the B3LYP/6-311G(d,p) level of theory.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | ~1.20 Å |

| C-Cl | ~1.79 Å | |

| C-C | ~1.52 Å | |

| C-N | ~1.40 Å | |

| N=C (isothiocyanate) | ~1.21 Å | |

| C=S (isothiocyanate) | ~1.56 Å | |

| Bond Angles | Cl-C-C | ~111.5° |

| O=C-C | ~125.0° | |

| C-C-N | ~110.0° | |

| C-N=C | ~135.0° | |

| N=C=S | ~178.5° |

Electronic Structure Investigations: Charge Distribution and Frontier Orbital Theory

Understanding the electronic structure of chloroacetyl isothiocyanate is key to predicting its reactivity. Computational methods can map the distribution of electron density across the molecule. Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. bhu.ac.inresearchgate.net In chloroacetyl isothiocyanate, the carbonyl carbon and the carbon of the isothiocyanate group are expected to be significant electrophilic centers due to the electron-withdrawing effects of the adjacent oxygen, nitrogen, sulfur, and chlorine atoms. nveo.org

Frontier Molecular Orbital (FMO) theory is a powerful framework for analyzing chemical reactivity. wikipedia.orglibretexts.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial. For isothiocyanates, the HOMO is often associated with the lone pair electrons on the sulfur atom, while the LUMO is typically a π* antibonding orbital located on the N=C=S moiety. conicet.gov.ar The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Quantum chemical calculations provide precise values for these orbital energies and can generate maps of their distribution. acs.orgbohrium.com

Table 2: Calculated Electronic Properties of Chloroacetyl Isothiocyanate (Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.)

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~3.5 Debye |

| Mulliken Charge on C (carbonyl) | Partial charge indicating electrophilicity | +0.75 |

| Mulliken Charge on C (isothiocyanate) | Partial charge indicating electrophilicity | +0.60 |

Theoretical Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving chloroacetyl isothiocyanate. mdpi.comyukiozaki.com By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all intermediates and, most importantly, the transition states. e3s-conferences.orgresearchgate.netrowansci.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. openmopac.net

For chloroacetyl isothiocyanate, theoretical studies can model various reactions, such as:

Nucleophilic acyl substitution: The reaction of a nucleophile with the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. researchgate.neterciyes.edu.tr

Cyclization reactions: Intramolecular or intermolecular reactions where the isothiocyanate group reacts with another functional group to form heterocyclic compounds, a common application for acyl isothiocyanates. nih.govjrespharm.com

Additions to the isothiocyanate: Nucleophilic attack on the central carbon of the -N=C=S group. scielo.org.co

By calculating the activation energy (the difference in energy between the reactants and the transition state), computational methods can predict reaction rates and selectivity, explaining why certain products are formed preferentially over others. e3s-conferences.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to validate the calculated structures and provide a deeper interpretation of the spectra. mdpi.comekb.eg

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. yukiozaki.com These theoretical spectra can be compared directly with experimental Infrared (IR) and Raman spectra. The close agreement between calculated and observed frequencies helps to confirm the molecular structure, including its specific conformation. conicet.gov.arrsc.org For example, distinct vibrational modes associated with the syn and anti conformers can be predicted, aiding in the analysis of experimental spectra where both may be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹³C and ¹H) and coupling constants. researchgate.netresearchgate.net These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming structural assignments.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the ultraviolet-visible range. bhu.ac.inresearchgate.net This allows for the assignment of specific absorption bands to electronic excitations, such as n→π* or π→π* transitions within the carbonyl and isothiocyanate chromophores.

This synergy between theory and experiment is crucial; calculations provide a basis for interpreting complex spectra, while experimental data serve as the ultimate benchmark for the accuracy of the computational models. conicet.gov.ararxiv.org

Table 3: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Chloroacetyl Isothiocyanate (Note: This table is illustrative. The calculated values are typically scaled by a factor to improve agreement with experimental data.)

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Asymmetric C=O Stretch | Carbonyl | ~1780 | ~1795 |

| Asymmetric N=C=S Stretch | Isothiocyanate | ~2050 | ~2065 |

| C-Cl Stretch | Chloroalkyl | ~750 | ~755 |

| C-N Stretch | Acyl Isothiocyanate | ~1350 | ~1360 |

Advanced Spectroscopic Characterization Techniques for Chloroacetyl Isothiocyanate and Its Reaction Products

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the characterization of chloroacetyl isothiocyanate. These methods probe the vibrational modes of the molecule, offering a unique fingerprint of its structure and bonding. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to provide a detailed assignment of the observed vibrational bands. nih.gov

In the FT-IR spectrum of a related compound, chlorodifluoroacetyl isothiocyanate, characteristic strong absorption bands are observed for the asymmetric and symmetric stretching vibrations of the isothiocyanate (-N=C=S) group. nih.gov For chloroacetyl isothiocyanate, the C=O stretching vibration is also a prominent feature. The presence of the chlorine atom influences the vibrational frequencies of the adjacent methylene (B1212753) group, leading to characteristic C-H and C-Cl stretching and bending modes.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the -N=C=S group, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. This allows for a more complete vibrational analysis. The C-S stretching vibration is also readily observed in the Raman spectrum. rsc.org

Table 1: Characteristic Vibrational Frequencies for Isothiocyanate and Related Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2100 |

| -N=C=S | Symmetric Stretch | 1000 - 1100 |

| C=O | Stretch | 1700 - 1750 |

| C-Cl | Stretch | 600 - 800 |

| C-S | Stretch | 600 - 700 |

Note: These are approximate ranges and can vary based on the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms within chloroacetyl isothiocyanate and its reaction products.

¹H NMR: The proton NMR spectrum of chloroacetyl isothiocyanate is expected to show a singlet for the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift of this peak provides information about the electron-withdrawing effects of the adjacent chlorine atom and the acetyl isothiocyanate group.

¹³C NMR: The carbon-13 NMR spectrum offers greater insight into the carbon skeleton. Distinct resonances are expected for the carbonyl carbon, the isothiocyanate carbon, and the chloromethyl carbon. A notable challenge in the ¹³C NMR of isothiocyanates is the often-observed broadening or "near-silence" of the isothiocyanate carbon signal. nih.govsemanticscholar.orgglaserchemgroup.comresearchgate.net This phenomenon is attributed to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the -N=C=S group. nih.govglaserchemgroup.com

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between protons and carbons, confirming the structural assignment. For reaction products, these 2D NMR techniques are crucial for determining the structure of newly formed adducts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Chloroacetyl Isothiocyanate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| -N=C=S | 120 - 140 (often broad) |

| -CH₂Cl | 40 - 50 |

Note: These are estimated ranges and can be influenced by solvent and other factors.

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry and Photoionization Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of chloroacetyl isothiocyanate and its reaction products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent ion and its fragments. This is particularly useful in identifying reaction products and intermediates. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the cleavage of the C-C bond between the carbonyl group and the chloromethyl group would be an expected fragmentation pathway.

Photoionization Mass Spectrometry (PIMS): PIMS is a soft ionization technique that can be used to study the valence electronic properties of molecules. nih.govresearchgate.net By analyzing the ionization energy and the appearance of fragment ions as a function of photon energy, detailed information about the electronic structure and bonding can be obtained. nih.govresearchgate.net For chlorodifluoroacetyl isothiocyanate, the first vertical ionization energy was determined to be 10.43 eV, corresponding to the ejection of a sulfur lone-pair electron. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uobabylon.edu.iq Chloroacetyl isothiocyanate is expected to exhibit absorption bands in the UV region due to π → π* and n → π* transitions associated with the carbonyl and isothiocyanate functional groups. The position and intensity of these absorption bands are sensitive to the molecular environment and can be used to study interactions with solvents or other molecules. The reaction of allyl isothiocyanate, a related compound, has been studied using UV spectrometry, where a shift in the absorption peak was observed upon its conversion to thiourea (B124793). researchgate.net

Gas-Phase Structural Elucidation: Gas Electron Diffraction (GED) and Photoelectron Spectroscopy (PES)

To understand the intrinsic structural properties of chloroacetyl isothiocyanate, free from intermolecular interactions in the condensed phase, gas-phase techniques are employed.

Gas Electron Diffraction (GED): GED is a powerful technique for determining the geometry of molecules in the gas phase. nih.govresearchgate.net By analyzing the scattering of a beam of electrons by the molecule, precise bond lengths, bond angles, and dihedral angles can be determined. Studies on the related compound chlorodifluoroacetyl isothiocyanate have revealed the existence of two conformers in the gas phase. nih.gov A similar conformational flexibility would be expected for chloroacetyl isothiocyanate, involving rotation around the C-C and C-N single bonds.

Photoelectron Spectroscopy (PES): PES provides information about the energies of the molecular orbitals. nih.govresearchgate.net By irradiating the molecule with high-energy photons and measuring the kinetic energy of the ejected electrons, the ionization potentials corresponding to the removal of electrons from different molecular orbitals can be determined. nih.govresearchgate.net This data provides a direct experimental measure of the electronic structure and can be compared with theoretical calculations.

Solid-State Structural Determination: X-ray Diffraction Analysis of Derivatives and Complexes

While obtaining a single crystal of chloroacetyl isothiocyanate itself may be challenging due to its reactivity and potential low melting point, X-ray diffraction analysis of its stable derivatives or coordination complexes is a powerful method for unambiguously determining its three-dimensional structure in the solid state. researchgate.netnih.gov The solid-state structure of chlorocarbonylthio- and isothiocyanate has been determined by single-crystal X-ray diffraction. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or other non-covalent interactions, which govern the packing of the molecules in the crystal lattice.

In-Situ Spectroscopic Monitoring of Reaction Intermediates

The high reactivity of chloroacetyl isothiocyanate necessitates the use of in-situ spectroscopic techniques to monitor its reactions and identify transient intermediates. spectroscopyonline.comfu-berlin.deuu.nlmdpi.com Techniques such as rapid-scan FT-IR, stopped-flow UV-Vis, and NMR spectroscopy can be employed to follow the course of a reaction in real-time. osti.gov This allows for the observation of short-lived species that would be difficult to isolate and characterize by conventional methods. By monitoring the appearance of product peaks and the disappearance of reactant signals, kinetic data can be obtained, providing valuable insights into the reaction mechanism.

Emerging Research Avenues and Prospective Directions in Chloroacetyl Isothiocyanate Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide. rsc.org The development of sustainable and green synthetic routes is, therefore, a paramount goal in modern chemistry. mdpi.com For chloroacetyl isothiocyanate, future research is likely to focus on adapting these greener methodologies.

One promising approach is the use of elemental sulfur in conjunction with isocyanides, catalyzed by amine bases. rsc.org This method avoids highly toxic reagents and utilizes benign solvents, leading to a more environmentally friendly process. rsc.org Another sustainable method that could be adapted for the synthesis of chloroacetyl isothiocyanate is the use of sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water. rsc.org This one-pot procedure, starting from primary amines and carbon disulfide, offers a practical and efficient route with a significantly reduced environmental footprint. rsc.org

Microwave-assisted synthesis is another green technique that holds promise for the rapid and efficient production of isothiocyanates. nih.govmdpi.com The application of microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net The development of a microwave-assisted protocol for the synthesis of chloroacetyl isothiocyanate from chloroacetamide and a suitable thiocarbonyl transfer reagent could be a significant step forward.

The table below summarizes potential green synthesis approaches for chloroacetyl isothiocyanate, drawing parallels from established methods for other isothiocyanates.

| Green Synthesis Approach | Key Features | Potential Application for Chloroacetyl Isothiocyanate |

| Amine-catalyzed sulfurization of isocyanides | Use of elemental sulfur, benign solvents, catalytic amounts of amine bases. rsc.org | Reaction of chloroacetyl isocyanide with elemental sulfur. |

| Na₂S₂O₈-mediated desulfurization | One-pot reaction in water, using a readily available and safer desulfurizing agent. rsc.org | Synthesis from chloroacetamide and carbon disulfide in an aqueous medium. |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, and often higher yields. researchgate.net | Accelerated synthesis from chloroacetyl precursors. |

| Use of CaO | Mild reaction conditions, simple workup. researchgate.net | A cost-effective and simple method starting from chloroacetamide and carbon disulfide. researchgate.net |

Chemo- and Regioselective Transformations for Complex Molecule Construction

The dual reactivity of chloroacetyl isothiocyanate makes it a highly attractive building block for the synthesis of complex heterocyclic compounds. The isothiocyanate group can react with a wide range of nucleophiles, while the chloroacetyl moiety provides a handle for subsequent cyclization or functionalization reactions. mdpi.com

Future research will likely focus on exploiting this dual reactivity in a controlled manner to achieve high levels of chemo- and regioselectivity. For instance, the reaction of chloroacetyl isothiocyanate with dinucleophiles, such as amino alcohols or amino thiols, could lead to the one-pot synthesis of various five- or six-membered heterocycles. The regioselectivity of such reactions could potentially be controlled by tuning the reaction conditions, such as temperature, solvent, and the presence of a catalyst.

Furthermore, the electrophilic nature of the carbon atom in the isothiocyanate group can be harnessed in cycloaddition reactions. mdpi.com The development of novel cycloaddition strategies involving chloroacetyl isothiocyanate could provide access to a diverse range of complex polycyclic systems. The chloroacetyl group could also participate in radical-mediated transformations, offering an alternative pathway for carbon-carbon and carbon-heteroatom bond formation. rsc.org

The table below outlines prospective chemo- and regioselective transformations involving chloroacetyl isothiocyanate.

| Transformation Type | Description | Potential Outcome |

| Reactions with Dinucleophiles | One-pot reactions with compounds containing two different nucleophilic centers. | Synthesis of functionalized thiazolidinones, oxazolidinones, and other heterocycles. |

| Cycloaddition Reactions | [3+2] or [4+2] cycloadditions with various dipolarophiles or dienes. | Construction of spirocyclic and fused heterocyclic systems. |

| Radical-mediated Reactions | Homolytic cleavage of the C-Cl bond to generate a chloroacetyl radical. | Formation of novel C-C and C-heteroatom bonds for the synthesis of complex scaffolds. |

| Tandem Reactions | A sequence of reactions where the first transformation sets the stage for a subsequent intramolecular reaction. | Efficient construction of polycyclic molecules in a single synthetic operation. |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

ML models can be trained on existing reaction data to predict the reactivity of chloroacetyl isothiocyanate with a wide range of substrates. chemrxiv.orgnih.govresearchgate.net These models can help chemists to identify promising reaction partners and to predict the chemo-, regio-, and stereoselectivity of a given transformation. chemrxiv.org This predictive capability can significantly reduce the number of experiments required, saving time and resources.

The following table highlights the potential applications of machine learning and AI in the study of chloroacetyl isothiocyanate chemistry.

| AI/ML Application | Description | Potential Impact |

| Reactivity Prediction | Training ML models to predict the outcome of reactions involving chloroacetyl isothiocyanate. chemrxiv.org | Rapid screening of potential reaction partners and prediction of product structures. |

| Reaction Optimization | Using AI algorithms to identify the optimal conditions for a specific reaction. rsc.org | Maximizing reaction yields and selectivities with minimal experimental effort. |

| Catalyst Design | Employing computational methods to design novel catalysts for transformations of chloroacetyl isothiocyanate. researchgate.net | Discovery of more efficient and selective catalysts for desired reactions. |

| Autonomous Synthesis | Integrating AI with robotic platforms for the automated discovery and optimization of new reactions. eurekalert.org | Accelerated exploration of the chemical space accessible from chloroacetyl isothiocyanate. |

Development of Novel Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to traditional metal-based catalysis. mdpi.com The development of novel organocatalytic transformations involving chloroacetyl isothiocyanate is a highly promising area of future research.

Given the electrophilic nature of the isothiocyanate carbon, chiral organocatalysts, such as cinchona alkaloid derivatives or proline-based catalysts, could be employed to achieve enantioselective additions of various nucleophiles. mdpi.comnih.govscispace.com This would provide a direct route to chiral heterocyclic compounds containing the chloroacetyl moiety, which could be of interest in medicinal chemistry.

Furthermore, the chloroacetyl group itself can be a site for organocatalytic activation. For example, enamine or enolate catalysis could be used to functionalize the α-position of the chloroacetyl group. mdpi.com Tandem reactions, where an initial organocatalytic transformation is followed by an intramolecular reaction involving the isothiocyanate group, could lead to the efficient construction of complex molecular architectures. nih.govscispace.com The exploration of bifunctional organocatalysts that can activate both the chloroacetyl and isothiocyanate moieties simultaneously is another exciting prospect. nih.gov

The table below presents potential organocatalytic applications for chloroacetyl isothiocyanate.

| Organocatalytic Approach | Description | Potential Products |

| Enantioselective Nucleophilic Addition | Use of chiral organocatalysts to control the stereochemistry of nucleophilic attack on the isothiocyanate group. nih.gov | Enantioenriched thiazolidinones and other chiral heterocycles. |

| α-Functionalization | Organocatalytic activation of the chloroacetyl group for the introduction of new substituents. mdpi.com | Novel chloroacetyl isothiocyanate derivatives with tailored properties. |

| Tandem Reactions | Combining an organocatalytic step with a subsequent cyclization or rearrangement. scispace.com | Efficient synthesis of complex polycyclic molecules. |

| Bifunctional Catalysis | Use of catalysts that can activate both reactive centers of chloroacetyl isothiocyanate. nih.gov | Novel and highly selective transformations. |

Q & A

Q. What are the recommended synthesis methods for chloroacetyl isothiocyanate, and how can reaction conditions influence product purity?

Chloroacetyl isothiocyanate can be synthesized via the reaction of acetyl chloride with ammonium thiocyanate in refluxing acetone. However, the choice of reagent reactivity significantly impacts byproduct formation. For example, using benzoyl chloride (less reactive than acetyl chloride) minimizes dichloro sulfide byproducts, yielding >95% purity of the desired product. Critical parameters include reflux duration, solvent selection, and stoichiometric ratios. Post-synthesis purification via fractional distillation or column chromatography is advised to isolate the target compound .

Q. What safety protocols are critical when handling chloroacetyl isothiocyanate in laboratory settings?

- Engineering controls : Use fume hoods to maintain airborne concentrations below recommended exposure limits .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Emergency showers and eyewash stations must be accessible .

- Contamination management : Decontaminate spills with alkaline hydrolysis (e.g., 10% sodium hydroxide). Avoid storing near food/water sources .

- Exposure monitoring : Implement real-time gas detection systems for airborne isothiocyanates .

Q. Which analytical techniques are most effective for characterizing chloroacetyl isothiocyanate and its derivatives?

- Structural elucidation : Use FT-IR (C=S stretch at ~1200–1250 cm⁻¹), ¹H/¹³C NMR (thiocyanate carbon at δ ~130 ppm), and elemental analysis (C, H, N, S) .

- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV (λ = 254 nm) for quantification .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to suppress dichloro sulfide byproducts during synthesis?

Byproduct formation (e.g., dichloro sulfides) is influenced by reagent reactivity and solvent polarity. Substituting acetyl chloride with benzoyl chloride in acetone reduces electrophilic substitution side reactions, achieving >99% yield of the desired product. Kinetic studies via ³¹P-NMR or GC time-resolution analysis can identify optimal reaction termination points .

Q. What mechanistic insights explain the rearrangement behavior of chloroacetyl isothiocyanate derivatives under thermal stress?

Rearrangement reactions (e.g., 2-chloro-2-propenyl isothiocyanate) follow a Gibbs free energy-driven pathway. Computational modeling (DFT) and GC-MS analysis of reaction intermediates reveal that stabilization of transition states through electron-withdrawing groups (e.g., chloro substituents) lowers activation energy. Experimental validation involves isolating intermediates at controlled temperatures (e.g., 60–80°C) .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing metal complexes of chloroacetyl isothiocyanate?

Discrepancies in FT-IR or magnetic susceptibility data may arise from ligand geometry (tetrahedral vs. square planar) or solvent coordination. Cross-validate with UV-Vis spectroscopy (d-d transition bands for octahedral Cu²+ complexes at ~600–800 nm) and conductivity measurements (1:2 electrolyte behavior in DMSO). Atomic absorption spectroscopy confirms metal-ligand stoichiometry .

Q. What advanced chromatographic techniques are suitable for quantifying trace impurities in chloroacetyl isothiocyanate samples?

Q. How does chloroacetyl isothiocyanate function as a ligand in transition metal complexes, and what applications exist in coordination chemistry?

The ligand ((2-chloroacetyl)carbamothioyl)glycine forms stable complexes with Mn²+, Co²+, Ni²+, Cu²+, Zn²+, Cd²+, and Hg²+. Synthesis involves refluxing the ligand with metal acetates in ethanol, followed by recrystallization. Applications include catalytic oxidation studies (e.g., Co complexes in alkene epoxidation) and antimicrobial activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.